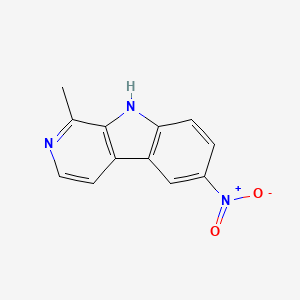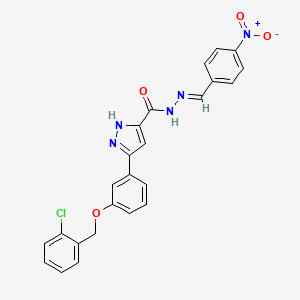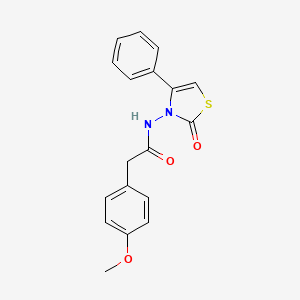
2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acylation: The thiazole derivative is then acylated with 2-(4-methoxyphenyl)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide: is similar to other thiazole derivatives such as:
Uniqueness
The unique combination of the methoxyphenyl and thiazole moieties in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-17(21)19-20-16(12-24-18(20)22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |
InChI Key |
SVUXKMLYAUBQSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


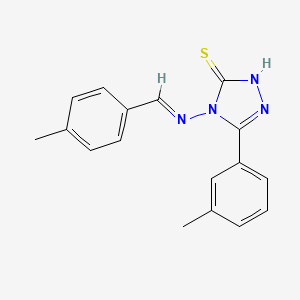
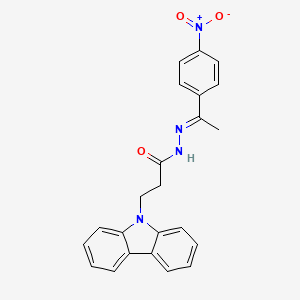
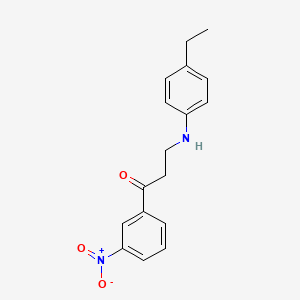
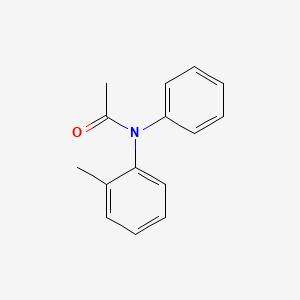
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
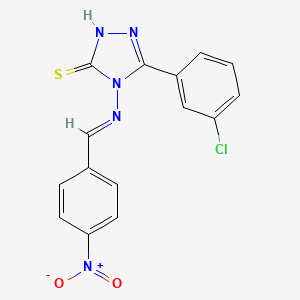
![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
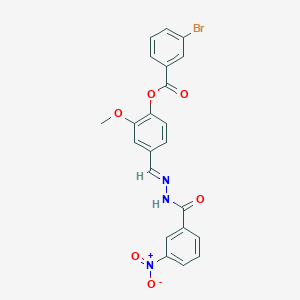
![(3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol](/img/structure/B15087737.png)
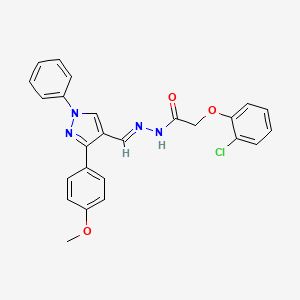
![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
